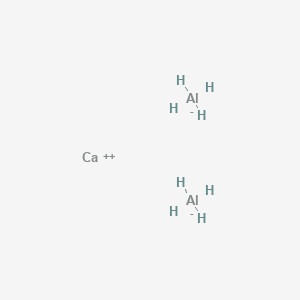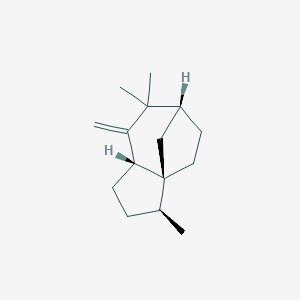
Calcium aluminum hydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium aluminum hydride, also known as CAH, is a chemical compound that is widely used in various industrial applications. It is a white, odorless, and stable compound that is formed by the reaction of calcium hydride and aluminum chloride. CAH is used as a reducing agent in organic synthesis, a hydrogen storage material, and as a source of hydrogen in fuel cells.
Mécanisme D'action
The mechanism of action of Calcium aluminum hydride is based on its ability to release hydrogen gas upon reaction with water or other protic solvents. The hydrogen gas released can be used as a reducing agent in organic synthesis or as a source of energy in fuel cells.
Effets Biochimiques Et Physiologiques
Calcium aluminum hydride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Calcium aluminum hydride is its ability to release hydrogen gas upon reaction with water or other protic solvents. This makes it a useful reducing agent in organic synthesis and a source of energy in fuel cells. However, Calcium aluminum hydride is highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other reducing agents.
Orientations Futures
There are several future directions for the study of Calcium aluminum hydride. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the biochemical and physiological effects of Calcium aluminum hydride in humans. Finally, the development of new applications for Calcium aluminum hydride in fields such as energy storage and catalysis is an area of active research.
Méthodes De Synthèse
The synthesis of Calcium aluminum hydride can be achieved through various methods. One of the most commonly used methods is the reaction of calcium hydride and aluminum chloride in anhydrous ether or tetrahydrofuran. The reaction produces Calcium aluminum hydride as a white solid, which can be isolated by filtration.
Applications De Recherche Scientifique
Calcium aluminum hydride has been extensively studied for its potential applications in various fields. In the field of organic synthesis, Calcium aluminum hydride is used as a reducing agent for the reduction of carbonyl compounds, nitro compounds, and other functional groups. It is also used as a hydrogen source in fuel cells and as a hydrogen storage material.
Propriétés
Numéro CAS |
16941-10-9 |
|---|---|
Nom du produit |
Calcium aluminum hydride |
Formule moléculaire |
Al2CaH8 |
Poids moléculaire |
102.1 g/mol |
Nom IUPAC |
calcium;alumanuide |
InChI |
InChI=1S/2Al.Ca.8H/q2*-1;+2;;;;;;;; |
Clé InChI |
XFYHPLORZKFKSC-UHFFFAOYSA-N |
SMILES |
[AlH4-].[AlH4-].[Ca+2] |
SMILES canonique |
[AlH4-].[AlH4-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)










